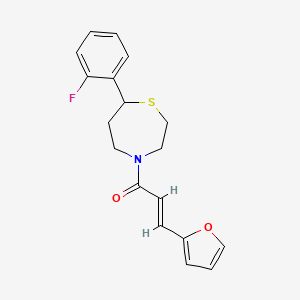![molecular formula C14H15FN6 B2878405 N'-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-N,N-dimethyliminoformamide CAS No. 1106699-25-5](/img/structure/B2878405.png)
N'-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-N,N-dimethyliminoformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-N,N-dimethyliminoformamide is a useful research compound. Its molecular formula is C14H15FN6 and its molecular weight is 286.314. The purity is usually 95%.
BenchChem offers high-quality N'-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-N,N-dimethyliminoformamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-N,N-dimethyliminoformamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hormonal Male Contraception
This compound has been studied for its potential use in hormonal male contraception. It acts as a selective androgen receptor modulator (SARM), which can suppress luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a decrease in intratesticular testosterone and suppression of spermatogenesis. This effect is reversible, making it a candidate for non-permanent contraception .
Androgen Receptor Modulation
The compound’s ability to selectively modulate androgen receptors makes it valuable for research into the treatment of conditions like muscle wasting and osteoporosis. By targeting specific tissues, it can promote muscle growth and bone density without the side effects associated with traditional anabolic steroids .
Pharmacokinetics and Metabolism Studies
Researchers are interested in the pharmacokinetic properties of this compound, such as absorption, distribution, metabolism, and excretion. Understanding these properties can help in the design of new drugs with improved efficacy and safety profiles .
Cancer Research
Compounds that can modulate androgen receptors are of interest in cancer research, particularly in the context of prostate cancer. By affecting the signaling pathways, researchers hope to find new treatments that can slow down or stop the progression of hormone-sensitive cancers .
Endocrine System Research
The compound’s impact on the endocrine system, particularly its effects on hormone levels and feedback mechanisms, is another area of research. This can lead to insights into the treatment of hormonal imbalances and related disorders .
Obesity and Metabolic Syndrome
Due to its potential effects on muscle and fat tissue, the compound may be useful in studying obesity and metabolic syndrome. It could help in understanding how to shift the balance between fat and lean mass in the body .
Neurodegenerative Diseases
Androgen receptors have been implicated in the pathology of neurodegenerative diseases like Alzheimer’s. Research into compounds like this one could provide a better understanding of the disease mechanism and potential therapeutic approaches .
Development of Selective Androgen Receptor Modulators (SARMs)
Finally, this compound contributes to the broader field of SARM development. SARMs are a class of compounds that hold promise for multiple therapeutic applications due to their selective action, which aims to minimize side effects while providing therapeutic benefits .
Propriétés
IUPAC Name |
N'-[4-cyano-5-(4-fluoro-3-methylanilino)-1H-pyrazol-3-yl]-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN6/c1-9-6-10(4-5-12(9)15)18-14-11(7-16)13(19-20-14)17-8-21(2)3/h4-6,8H,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOBUBPHTQXHKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=C(C(=NN2)N=CN(C)C)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-N,N-dimethyliminoformamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

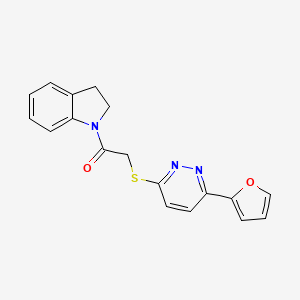
![ethyl 2-[3-((2E)but-2-enyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazo lino[1,2-h]purin-8-yl]acetate](/img/structure/B2878328.png)
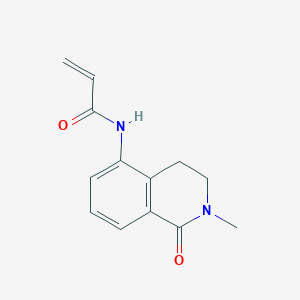
![(2E)-3-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide](/img/structure/B2878330.png)
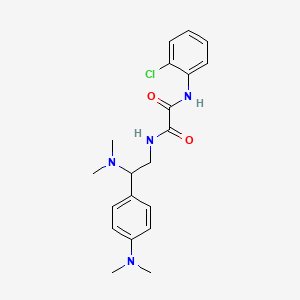
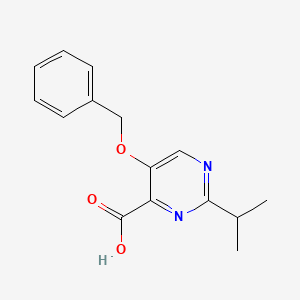
![(2Z)-2-{[(3-chloro-4-fluorophenyl)sulfonyl]hydrazono}-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2878336.png)
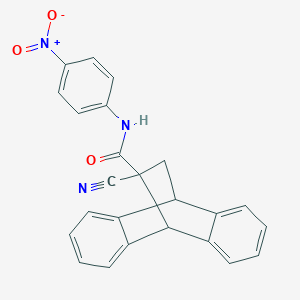
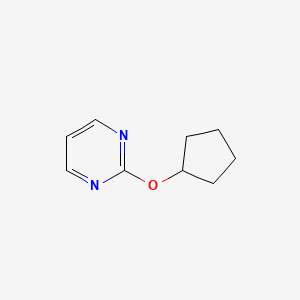
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2878339.png)
![2-(4-methylbenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2878341.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime](/img/structure/B2878342.png)
